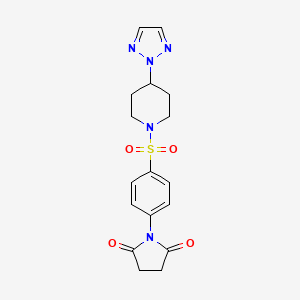

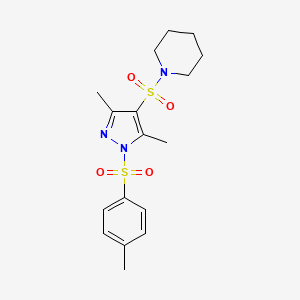

1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

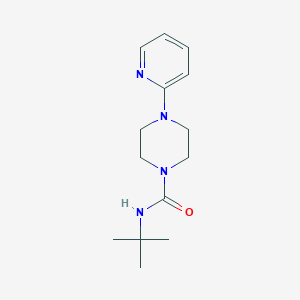

1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a triazole ring, a piperidine ring, and a pyrrolidine-2,5-dione moiety

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the activity of the enzyme, thereby reducing the production of estrogens . The exact binding modes of these derivatives in the binding pocket of the aromatase enzyme are still under investigation .

Biochemical Pathways

By inhibiting the aromatase enzyme, this compound affects the estrogen biosynthesis pathway . This can lead to a decrease in the levels of circulating estrogens, which may result in the inhibition of the growth of estrogen-dependent cancer cells .

Pharmacokinetics

It is known that the presence of the 1,2,4-triazole ring in the structure of the compound can improve its pharmacokinetic properties .

Result of Action

The compound has shown promising cytotoxic activity against certain cancer cell lines . For example, it has been found to have a cytotoxic activity lower than 12 μM against the Hela cell line . Moreover, most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Biochemical Analysis

Biochemical Properties

The 1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione compound has been reported to interact with a variety of enzymes and receptors . This interaction is facilitated by the ability of the triazole ring to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of the compound .

Cellular Effects

In terms of cellular effects, this compound has been evaluated for its cytotoxic activities against human cancer cell lines . The compound showed promising cytotoxic activity against the Hela cell line .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Temporal Effects in Laboratory Settings

Triazole derivatives are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring is often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is performed under mild conditions, typically in the presence of a copper(I) catalyst and a base such as sodium ascorbate.

Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.

Sulfonylation: The sulfonyl group is introduced via a sulfonyl chloride reagent, reacting with the piperidine derivative under basic conditions.

Pyrrolidine-2,5-dione Formation: The final step involves the formation of the pyrrolidine-2,5-dione ring, which can be achieved through a cyclization reaction involving a suitable dione precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups such as the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways involving triazole and piperidine derivatives.

Materials Science: The compound’s stability and functional groups make it suitable for developing new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

1-(4-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione: Differing only in the position of the nitrogen in the triazole ring.

1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione: Similar structure but with different substituents on the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring, in particular, allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name |

1-[4-[4-(triazol-2-yl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c23-16-5-6-17(24)21(16)13-1-3-15(4-2-13)27(25,26)20-11-7-14(8-12-20)22-18-9-10-19-22/h1-4,9-10,14H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYAKFLOEHMKOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid](/img/structure/B2981933.png)

![5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2981937.png)

![6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2981938.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B2981942.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2981949.png)